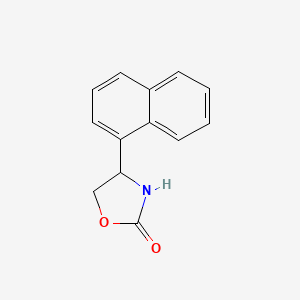

4-(Naphthalen-1-yl)oxazolidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H11NO2 |

|---|---|

Molecular Weight |

213.23 g/mol |

IUPAC Name |

4-naphthalen-1-yl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C13H11NO2/c15-13-14-12(8-16-13)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12H,8H2,(H,14,15) |

InChI Key |

BTNVARRZCZLWST-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC(=O)O1)C2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Methodologies for the Construction of 4 Naphthalen 1 Yl Oxazolidin 2 One

Direct Cyclization Routes to the Oxazolidin-2-one Ring System

Direct cyclization methods are among the most common strategies for forming the oxazolidin-2-one ring. These routes typically start from 1,2-amino alcohols which undergo cyclization with a suitable one-carbon carbonyl source.

A foundational and widely utilized method for constructing the oxazolidin-2-one ring is the cyclization of β-amino alcohols. researchgate.net For the synthesis of the target compound, the key starting material is 2-amino-2-(naphthalen-1-yl)ethanol. This precursor can be synthesized by the reduction of a suitable acylnaphthalene or an amino acid derivative. mdpi.com Once obtained, this amino alcohol can be reacted with various carbonylating agents to induce ring closure.

Common carbonyl sources include the highly reactive and toxic phosgene, or safer alternatives like triphosgene, carbonyldiimidazole (CDI), and dialkyl carbonates such as diethyl carbonate (DEC). nih.govnih.gov The reaction with diethyl carbonate, for instance, often proceeds via an intermediate carbamic ester, which then undergoes intramolecular cyclization. askfilo.com This process generally favors the formation of the five-membered oxazolidinone ring over larger ring systems, following the 5-Exo-Trig ring closure model. nih.gov Microwave-assisted organic synthesis (MAOS) has also been employed to accelerate these reactions, often leading to improved yields and reduced reaction times. organic-chemistry.org

Table 1: Cyclization of 2-amino-2-(naphthalen-1-yl)ethanol with Carbonyl Sources

| Carbonyl Source | Typical Reagents & Conditions | Remarks |

| Phosgene / Triphosgene | Base (e.g., NaOH, Et3N), Aqueous or Biphasic media | Highly efficient but involves toxic reagents. nih.gov |

| Carbonyldiimidazole (CDI) | Et3N, Heat (e.g., 60 °C) in a solvent like THF | A safer alternative to phosgene, generally providing good yields. nih.gov |

| Diethyl Carbonate (DEC) | Base or heat | A green and cost-effective reagent; the reaction proceeds through a carbamic ester intermediate. nih.govaskfilo.com |

| Carbon Dioxide (CO2) | Requires activation, often with dehydrating agents or catalysts | An atom-economical and environmentally benign C1 source, though direct carboxylation can be challenging. |

An alternative strategy for forming the oxazolidin-2-one ring involves the cycloaddition of isocyanates with three-membered rings like epoxides. nih.gov For the target molecule, this pathway would commence with 1-(oxiran-2-yl)naphthalene.

The [3+2] coupling reaction between an epoxide and an isocyanate can be catalyzed by various agents, including Lewis acids and organocatalysts like tetraarylphosphonium salts (TAPS). organic-chemistry.org These catalysts facilitate the regioselective ring-opening of the epoxide, leading to the formation of the oxazolidinone. organic-chemistry.org A particularly versatile reagent is chlorosulfonyl isocyanate (CSI), which reacts readily with epoxides under mild, metal-free conditions. nih.gov The initial cycloaddition is typically followed by a hydrolysis step to yield the final N-unsubstituted oxazolidin-2-one. nih.gov This one-pot procedure is advantageous due to its simplicity, short reaction times, and good yields. nih.gov

Table 2: Synthesis via 1-(Oxiran-2-yl)naphthalene and Isocyanate Sources

| Isocyanate Source | Catalyst / Conditions | Key Features |

| Chlorosulfonyl Isocyanate (CSI) | DCM, 0 °C to RT, followed by H2O | One-pot, metal-free reaction; proceeds via an asynchronous concerted mechanism. nih.gov |

| General Isocyanates (R-NCO) | Tetraarylphosphonium salts (TAPS) | Organocatalytic method with high regioselectivity, avoiding metal-based catalysts. organic-chemistry.org |

| General Isocyanates (R-NCO) | Lithium bromide / Tributyl phosphine (B1218219) oxide | Classic method, often requiring elevated temperatures. acs.org |

Introduction of the Naphthalen-1-yl Moiety

Instead of building the heterocycle onto a naphthalene-containing precursor, some synthetic strategies focus on attaching the naphthalen-1-yl group to a pre-formed oxazolidinone scaffold.

Introducing an aryl group at the C-4 position of an oxazolidinone ring is a less common but viable approach. One potential method involves the acid-catalyzed reaction of an N-(2,2-dialkoxyethyl) urea derivative with an electron-rich aromatic C-nucleophile, such as naphthalene (B1677914). This reaction proceeds through the in situ formation of a cyclic imidazolinium cation, which is then trapped by the nucleophile to afford the 4-aryl-substituted product with high regioselectivity.

Another strategy could involve modern cross-coupling reactions. A 4-halo-oxazolidin-2-one or a 4-triflate-oxazolidin-2-one could potentially be coupled with a naphthalenyl organometallic reagent (e.g., naphthalen-1-ylboronic acid in a Suzuki coupling or a naphthalenyl organozinc reagent in a Negishi coupling) using a suitable transition metal catalyst, typically based on palladium.

Late-stage functionalization involves constructing the naphthalene ring system itself onto a side chain already attached to the C-4 position of the oxazolidinone. While synthetically complex, this can be achieved through cycloaddition reactions. For instance, a precursor such as 4-vinyl-oxazolidin-2-one could undergo a Diels-Alder reaction with a suitable diene. Subsequent aromatization of the resulting cycloadduct would generate the naphthalene ring fused to the oxazolidinone system at a late stage of the synthesis. This approach offers a pathway to structurally complex derivatives.

Stereoselective and Asymmetric Synthesis of 4-(Naphthalen-1-yl)oxazolidin-2-one

Given that the C-4 position is a stereocenter, developing methods for the stereoselective and asymmetric synthesis of this compound is of significant interest. Such methods are crucial for accessing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.

The most direct route to an enantiopure product is to start from a chiral precursor. The cyclization of an enantiomerically pure amino alcohol, such as (R)- or (S)-2-amino-2-(naphthalen-1-yl)ethanol, with a carbonyl source as described in section 2.1.1, would transfer the stereochemistry of the starting material to the final product.

Alternatively, asymmetric catalysis can be employed. A powerful method for generating chiral 4-substituted-2-oxazolidinones is the asymmetric hydrogenation of 4-substituted-1,3-oxazol-2-ones. researchgate.net In this approach, a prochiral oxazolone precursor bearing the naphthalen-1-yl group at C-4 would be hydrogenated using a chiral transition metal catalyst, such as a Ruthenium(II)-NHC complex, to afford the desired oxazolidinone with high enantioselectivity (up to 96% ee has been reported for various substrates). researchgate.net

Another sophisticated approach combines an asymmetric aldol (B89426) reaction with a Curtius rearrangement. nih.gov This strategy allows for the construction of optically active oxazolidin-2-ones by establishing the stereocenter through a reliable asymmetric reaction before the ring-forming step. nih.gov Chiral auxiliaries, such as Evans' oxazolidinones, are frequently used to control the stereochemistry of various transformations, including alkylations and aldol reactions, which can be key steps in the synthesis of complex chiral molecules containing the oxazolidinone core. rsc.org

Table 3: Approaches to Asymmetric Synthesis

| Strategy | Description | Example Precursor/Reagent |

| Chiral Pool Synthesis | Utilizes an enantiomerically pure starting material to transfer chirality to the product. | (R)- or (S)-2-amino-2-(naphthalen-1-yl)ethanol |

| Catalytic Asymmetric Hydrogenation | Hydrogenation of a prochiral substrate using a chiral metal catalyst. | 4-(Naphthalen-1-yl)-1,3-oxazol-2-one with a chiral Ru(II) catalyst. researchgate.net |

| Asymmetric Aldol / Curtius Rearrangement | A multi-step sequence where stereochemistry is set by an asymmetric aldol reaction prior to cyclization via Curtius rearrangement. nih.gov | A chiral auxiliary-mediated aldol reaction to form a β-hydroxy carbonyl compound. |

Chiral Pool Approaches

Chiral pool synthesis leverages naturally occurring enantiomerically pure compounds as starting materials to impart chirality to the target molecule. Amino acids are common starting points for the synthesis of chiral oxazolidin-2-ones. For the synthesis of this compound, a logical precursor would be (S)- or (R)-2-amino-1-(naphthalen-1-yl)ethanol. This chiral amino alcohol can be derived from the corresponding α-amino acid, 1-naphthalenylalanine, through reduction of the carboxylic acid moiety.

Once the chiral amino alcohol is obtained, cyclization to form the oxazolidinone ring is typically accomplished by reaction with a carbonylating agent such as phosgene, a phosgene equivalent like triphosgene, or dialkyl carbonates. These methods provide a reliable route to enantiomerically pure this compound, with the stereochemistry at the C4 position being directly inherited from the starting amino acid.

| Starting Material | Key Reagents | Product | Advantage |

| 1-Naphthalenylalanine | 1. Reduction (e.g., LiAlH4) | This compound | High enantiopurity |

| 2. Carbonylating Agent (e.g., Triphosgene) | Stereochemistry is pre-defined |

Asymmetric Catalytic Methodologies

Asymmetric catalysis offers an efficient alternative to chiral pool methods, creating the desired stereocenter from prochiral substrates through the action of a chiral catalyst. One prominent strategy is the asymmetric aminohydroxylation of vinylnaphthalene. This reaction introduces both a hydroxyl group and an amino group across the double bond in a stereocontrolled manner, yielding the key 2-amino-1-(naphthalen-1-yl)ethanol intermediate.

Subsequent intramolecular cyclization, often facilitated by a carbonyl source, affords the target oxazolidinone. Various catalytic systems, frequently based on transition metals like osmium or copper complexed with chiral ligands, have been developed to achieve high yields and enantioselectivities in these transformations. beilstein-journals.org The choice of catalyst and reaction conditions is crucial for controlling the stereochemical outcome.

Enzymatic Synthesis Pathways

Biocatalysis using isolated enzymes presents a green and highly selective method for synthesizing chiral compounds. For this compound, enzymatic strategies could be employed in several ways. One approach is the kinetic resolution of a racemic mixture of 2-amino-1-(naphthalen-1-yl)ethanol. A lipase, for example, could selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted amino alcohols, both in high enantiomeric purity. The desired enantiomer can then be cyclized to the corresponding oxazolidinone.

Alternatively, enzymes could potentially catalyze the direct cyclization of a suitable precursor. While specific enzymatic pathways for the direct synthesis of this particular oxazolidinone are not extensively documented, the integration of enzymes like coenzyme A ligases and polyketide synthases (PKS) has been shown to produce other complex heterocyclic scaffolds, suggesting the future potential for biocatalytic routes. nih.gov

Novel Cascade and Multicomponent Reaction Strategies

Modern synthetic chemistry emphasizes the development of cascade and multicomponent reactions (MCRs) that form complex products in a single operation, minimizing waste and improving efficiency.

Reactions from Sulfur Ylides and Nitroolefins

The reaction between sulfur ylides and nitroolefins provides a powerful organocatalytic route to highly functionalized oxazolidinones. Sulfur ylides, acting as nucleophiles, can react with nitroolefins in a Michael addition. baranlab.orgyoutube.com This is often followed by an intramolecular cyclization and rearrangement sequence. For the synthesis of a 4-naphthalenyl-substituted oxazolidinone, the reaction would involve 1-(1-nitrovinyl)naphthalene as the Michael acceptor. The subsequent steps in the cascade would lead to the formation of the five-membered ring with defined stereocenters, often with high diastereoselectivity and enantioselectivity when a chiral catalyst is employed.

Reaction Scheme Overview:

Step 1: Michael addition of a sulfur ylide to 1-(1-nitrovinyl)naphthalene.

Step 2: Intramolecular attack of the resulting enolate onto the sulfur atom.

Step 3: Ring-opening and subsequent cyclization to form the oxazolidinone ring.

Intramolecular Heterocyclization Processes

Intramolecular heterocyclization is a common and effective strategy for the synthesis of oxazolidinone rings. nih.gov This process involves a linear precursor containing all the necessary atoms for the ring, which then cyclizes under specific conditions. A typical precursor for this compound would be a derivative of 2-amino-1-(naphthalen-1-yl)ethanol, such as an N-protected carbamate (B1207046). organic-chemistry.org

Upon treatment with a base, the hydroxyl group can be deprotonated, and the resulting alkoxide can undergo an intramolecular nucleophilic attack on the carbonyl group of the carbamate, displacing the leaving group and forming the cyclic oxazolidinone. This method is highly effective and the stereochemistry of the starting amino alcohol is retained in the final product. mdpi.com

| Precursor | Conditions | Key Feature |

| N-Boc-2-amino-1-(naphthalen-1-yl)ethanol | Base (e.g., NaH) | Retention of stereochemistry |

| N-Cbz-2-amino-1-(naphthalen-1-yl)ethanol | Thermal or Base-catalyzed | High yield cyclization |

One-Step Synthesis of Exocyclic Oxazolidinone Dienes

The synthesis of oxazolidinones featuring exocyclic diene moieties can be accomplished through specialized one-step reactions, often involving rearrangements of cleverly designed precursors. While not directly producing this compound, these methods highlight advanced strategies that could potentially be adapted. For instance, gold(I)-catalyzed rearrangements of propargylic N-Boc-carbamates can yield 5-methylene-1,3-oxazolidin-2-ones. nih.gov

A more complex transformation to generate an exocyclic diene might involve the thermal rearrangement of sulfamoyl azide intermediates derived from specific pyrrolidine structures, which deconstruct to form dienes. nih.gov Adapting such a strategy to incorporate the oxazolidinone core would represent a significant synthetic challenge but points toward novel avenues for creating structurally complex heterocyclic systems in a single step.

Microwave-Assisted and Flow Chemistry Approaches in Oxazolidin-2-one Synthesis

The quest for more efficient, sustainable, and rapid chemical transformations has led to the exploration of enabling technologies such as microwave irradiation and continuous flow processing. These modern techniques offer significant advantages over conventional batch synthesis, including accelerated reaction times, improved yields, enhanced safety profiles, and greater scalability. This section details the application of these advanced methodologies to the synthesis of this compound, a key heterocyclic scaffold.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes microwave energy to heat reactants directly and efficiently, often leading to a dramatic reduction in reaction times from hours to minutes. nih.govnih.gov This rapid heating, along with potential non-thermal microwave effects, can enhance reaction rates and improve product yields.

The primary route to this compound via this method involves the cyclization of the corresponding amino alcohol precursor, 2-amino-1-(naphthalen-1-yl)ethanol. This transformation is typically achieved by reacting the amino alcohol with a suitable carbonyl source, such as diethyl carbonate or ethyl carbonate, in the presence of a base. nih.gov

Detailed Research Findings:

A general and effective microwave-assisted method for the synthesis of 4-substituted oxazolidin-2-ones has been reported, which can be adapted for the synthesis of the title compound. nih.govresearchgate.net In a typical procedure, 2-amino-1-(naphthalen-1-yl)ethanol is treated with diethyl carbonate and a catalytic amount of a base, such as sodium methoxide or potassium carbonate, and subjected to microwave irradiation. nih.gov The reaction temperature is typically controlled between 125–135 °C. nih.gov

This approach has been shown to significantly improve yields and drastically reduce reaction times compared to conventional heating methods. nih.govresearchgate.net The following table summarizes the reaction conditions and outcomes for the microwave-assisted synthesis of this compound based on established protocols for analogous structures.

| Entry | Carbonyl Source | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Diethyl Carbonate | Sodium Methoxide | None | 130 | 15 | 92 |

| 2 | Diethyl Carbonate | K₂CO₃ | None | 135 | 20 | 88 |

| 3 | Ethyl Carbonate | Sodium Methoxide | None | 125 | 15 | 90 |

| 4 | Ethyl Carbonate | K₂CO₃ | None | 130 | 25 | 85 |

Flow Chemistry Approaches

Continuous flow chemistry offers a paradigm shift from traditional batch processing, enabling the synthesis of chemical compounds in a continuous stream through a reactor. This methodology provides superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product consistency, higher yields, and enhanced safety, particularly for highly exothermic or hazardous reactions.

While specific literature on the flow synthesis of this compound is not yet prevalent, the principles of flow chemistry have been successfully applied to the synthesis of other heterocyclic compounds, including oxazolidinones. These established protocols can be readily adapted for the target molecule.

Hypothetical Flow Synthesis Setup and Findings:

A plausible flow synthesis of this compound would involve pumping a solution of 2-amino-1-(naphthalen-1-yl)ethanol and a carbonylating agent, such as diethyl carbonate, along with a base through a heated microreactor or packed-bed reactor. The precise control of residence time within the heated zone allows for rapid optimization of reaction conditions to maximize yield and minimize byproduct formation.

The following interactive data table illustrates potential reaction parameters and outcomes for the continuous flow synthesis of this compound, based on general principles of flow synthesis for related heterocycles.

| Entry | Carbonyl Source | Base | Solvent | Temperature (°C) | Flow Rate (mL/min) | Residence Time (min) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Diethyl Carbonate | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Acetonitrile | 150 | 0.5 | 10 | 95 |

| 2 | Diethyl Carbonate | DBU | Acetonitrile | 150 | 1.0 | 5 | 91 |

| 3 | Ethyl Carbonate | TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) | THF | 140 | 0.2 | 25 | 93 |

| 4 | Ethyl Carbonate | TBD | THF | 160 | 0.5 | 10 | 96 |

The adoption of microwave-assisted and flow chemistry techniques for the synthesis of this compound represents a significant advancement in the field of heterocyclic chemistry. These methods not only accelerate the synthesis process but also align with the principles of green chemistry by reducing energy consumption and waste generation.

Reactivity and Transformations of 4 Naphthalen 1 Yl Oxazolidin 2 One Derivatives

Ring-Opening Reactions of the Oxazolidin-2-one Nucleus

The oxazolidin-2-one ring, while generally stable, can be opened under specific conditions, providing a pathway to 1,2-amino alcohol derivatives. This transformation is of considerable synthetic utility.

The oxazolidin-2-one ring is susceptible to attack by strong nucleophiles. This process typically involves the cleavage of one of the C-O bonds or the N-C(O) bond. The regioselectivity of the attack is influenced by the nature of the nucleophile and the substitution pattern on the oxazolidinone ring. While general methodologies for the nucleophilic ring-opening of oxazolidinones are established, specific studies detailing these reactions for 4-(naphthalen-1-yl)oxazolidin-2-one are not extensively documented in the surveyed literature.

Hydrolysis of the oxazolidin-2-one ring represents a key transformation, leading to the corresponding amino alcohol. This reaction can be catalyzed by acid or base. A notable example is the hydrolysis of a derivative, trans-ethyl 4-(naphthalen-1-yl)-2-oxooxazolidine-5-carboxylate, to yield trans-4-(naphthalen-1-yl)-2-oxo-1,3-oxazolidine-5-carboxylic acid. nih.govresearchgate.net This reaction is typically carried out using a base such as lithium hydroxide (B78521) (LiOH) in an aqueous solution. nih.govresearchgate.net The process involves the saponification of the ester group, followed by acidification to yield the carboxylic acid. nih.gov

Table 1: Hydrolysis of a this compound Derivative nih.govresearchgate.net

| Starting Material | Reagents and Conditions | Product | Yield |

| trans-ethyl 4-(naphthalen-1-yl)-2-oxooxazolidine-5-carboxylate | 1. LiOH, H₂O, 2.5 h2. HCl (to pH 6-7) | trans-4-(naphthalen-1-yl)-2-oxo-1,3-oxazolidine-5-carboxylic acid | 93% |

This efficient hydrolysis demonstrates the accessibility of functionalized amino alcohol precursors from the oxazolidinone scaffold. nih.govresearchgate.net

Derivatization at the Nitrogen Atom (N-3 Position)

The nitrogen atom at the 3-position of the oxazolidin-2-one ring is a common site for functionalization, enabling the introduction of a wide array of substituents.

N-acylation of oxazolidin-2-ones is a fundamental transformation, often employed to activate the molecule for subsequent stereoselective reactions, famously demonstrated by the Evans chiral auxiliaries. This reaction typically involves the deprotonation of the N-H bond with a suitable base, followed by quenching with an acylating agent such as an acid chloride or anhydride. researchgate.netsciforum.net Heteropolyacids have also been reported as effective catalysts for the N-acylation of oxazolidinones with carboxylic acid anhydrides under solvent-free conditions. sciforum.net While these general methods are widely applicable, specific examples detailing the N-acylation of this compound were not found in the reviewed literature.

N-alkylation and N-arylation of oxazolidin-2-ones provide another avenue for diversification. These reactions introduce alkyl or aryl groups onto the nitrogen atom, which can significantly influence the molecule's properties and subsequent reactivity. General strategies for N-alkylation often involve the use of a base to generate the nitrogen anion, followed by reaction with an alkyl halide. N-arylation can be more challenging and often requires transition-metal catalysis, such as copper-catalyzed coupling reactions. organic-chemistry.orgrsc.org However, specific protocols for the N-alkylation or N-arylation of this compound are not detailed in the provided search results.

Reactions Involving the Carbonyl Group (C-2 Position)

The carbonyl group at the C-2 position of the oxazolidin-2-one ring is relatively unreactive towards nucleophilic attack compared to acyclic esters or amides due to ring strain and the delocalization of the nitrogen lone pair. However, under forcing conditions or with highly reactive reagents, transformations at this position can be achieved. Such reactions could include reduction to the corresponding methylene (B1212753) group or conversion to a thiocarbonyl. No specific literature detailing reactions at the C-2 carbonyl of this compound was identified in the performed searches.

Functionalization and Transformations of the Naphthalen-1-yl Moiety

The naphthalene (B1677914) ring system of this compound is amenable to a variety of functionalization reactions. These transformations can introduce new substituents and modify the electronic and steric properties of the molecule.

One common transformation is electrophilic aromatic substitution. The naphthalene ring is generally reactive towards electrophiles, and the position of substitution is directed by the existing substituent and the reaction conditions. For instance, nitration, halogenation, or Friedel-Crafts reactions could be employed to introduce functional groups onto the naphthalene ring.

Furthermore, the naphthalene moiety can be involved in multicomponent reactions. For example, a reaction involving naphthalen-2-ol, morpholine, and 4-formyl-benzonitrile leads to the formation of 4-[(2-hydroxy-naphthalen-1-yl)(morpholin-4-yl)meth-yl]benzonitrile. nih.gov This demonstrates how the naphthalene core can be elaborated into more complex structures.

Additionally, derivatives such as naphthalen-1-yl-acetic acid hydrazides have been synthesized and evaluated for their biological activities. nih.gov This indicates that the naphthalene part of the molecule can be readily modified to create libraries of compounds for screening purposes.

Cycloaddition and Annulation Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic systems. Derivatives of this compound can participate in various cycloaddition reactions, leading to the formation of complex polycyclic structures.

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. organic-chemistry.orgsigmaaldrich.commasterorganicchemistry.comlibretexts.org In the context of oxazolidinone chemistry, N-acryloyl oxazolidinones can act as dienophiles in Diels-Alder reactions. sigmaaldrich.com When a diene is attached to the this compound system, it can undergo intramolecular or intermolecular Diels-Alder reactions.

The oxazolidinone group can serve as a chiral auxiliary, directing the stereochemical outcome of the cycloaddition. This is particularly valuable for the asymmetric synthesis of complex cyclic molecules. The reaction involves the overlap of the highest occupied molecular orbital (HOMO) of the diene with the lowest unoccupied molecular orbital (LUMO) of the dienophile. organic-chemistry.org Electron-withdrawing groups on the dienophile, such as the oxazolidinone carbonyl, can facilitate the reaction. organic-chemistry.orgmasterorganicchemistry.com

While less common than [4+2] cycloadditions, [3+3] cycloaddition reactions provide a route to six-membered rings by combining two three-atom components. In the context of oxazolidinone derivatives, these reactions can be envisioned to construct complex heterocyclic systems. For instance, the reaction of an azomethine ylide (a three-atom component) with a suitable dipolarophile can lead to oxazolidine (B1195125) derivatives. nih.gov Although a direct example involving this compound was not found in the provided search results, the general principle of using 1,3-dipoles in cycloadditions with systems containing the oxazolidinone motif is established. nih.gov

Photochemical reactions can induce unique transformations that are not accessible under thermal conditions. For instance, the photoacylation of 1,4-naphthoquinone (B94277) with aldehydes can be achieved using UV light. mdpi.com While this example does not directly involve this compound, it demonstrates the susceptibility of the naphthalene core to photochemical transformations. It is conceivable that the naphthalene moiety in the title compound could undergo photochemical reactions such as cycloadditions or rearrangements upon irradiation in the presence of suitable reactants.

Metal-Catalyzed Transformations of this compound Systems

Metal catalysts play a pivotal role in modern organic synthesis, enabling a wide array of transformations with high efficiency and selectivity. N-acyl-1,3-oxazolidin-2-ones, which are structurally related to the title compound, can undergo direct reactions with TEMPO catalyzed by copper(II) acetate. nih.gov This reaction leads to aminoxylated derivatives and demonstrates the ability of the metal to catalyze transformations at the α-position of the acyl group. nih.gov

Furthermore, metal-catalyzed cross-coupling reactions are a powerful tool for C-C and C-heteroatom bond formation. The naphthalene moiety of this compound could potentially be functionalized using reactions like the Suzuki, Heck, or Buchwald-Hartwig couplings, provided a suitable leaving group (e.g., a halide) is present on the naphthalene ring. These reactions would allow for the introduction of a wide variety of substituents, further diversifying the chemical space around this scaffold.

Stereochemical Control and Chiral Applications of 4 Naphthalen 1 Yl Oxazolidin 2 One

Control of Diastereoselectivity in Multi-Chiral Center Constructions

The true power of the 4-(naphthalen-1-yl)oxazolidin-2-one auxiliary is highlighted in its application to the synthesis of molecules with multiple stereocenters. In such cases, the first stereocenter, established with high fidelity using the auxiliary, can influence the stereochemical outcome of subsequent stereocenter-forming reactions. This principle, known as substrate-controlled diastereoselection, is fundamental to complex molecule synthesis.

For example, an aldol (B89426) reaction can be performed on an already chiral N-acyl derivative, where the existing chirality works in concert with the chiral auxiliary to control the formation of two new stereocenters. The predictable facial bias imposed by the naphthalen-1-yl group allows for the reliable construction of specific diastereomers out of many possibilities. This makes the auxiliary an invaluable tool for navigating the complex stereochemical pathways required for the total synthesis of natural products and other intricate molecular architectures. nih.govnih.gov

Enantioselective Catalysis Mediated by Naphthalen-1-yl Oxazolidin-2-one Ligands or Organocatalysts

While the primary application of this compound has traditionally been as a chiral auxiliary in stoichiometric diastereoselective reactions, recent research has begun to explore its potential in substoichiometric enantioselective catalysis. This involves the incorporation of the oxazolidinone framework into ligands for metal-catalyzed reactions or its use as a scaffold for the design of purely organic catalysts.

The bulky naphthalen-1-yl group at the C4 position of the oxazolidinone ring provides a well-defined and sterically demanding chiral environment. This feature is highly desirable in the design of chiral ligands, as it can effectively shield one face of a metal's coordination sphere, thereby directing the approach of incoming substrates and inducing high levels of enantioselectivity in the product.

Although specific examples of ligands or organocatalysts directly derived from this compound are still emerging in the scientific literature, the broader class of chiral oxazolidine-based ligands has seen significant success. These ligands, often featuring phosphine (B1218219) or other coordinating groups appended to the oxazolidinone structure, have been effectively employed in a variety of asymmetric transformations.

It is hypothesized that ligands derived from this compound could offer unique advantages in terms of catalyst stability and selectivity due to the rigid and sterically imposing nature of the naphthalene (B1677914) ring. Future research in this area is anticipated to unveil novel catalytic systems with high efficacy and broad substrate scope.

Strategies for Chiral Auxiliary Recovery and Recycling

The most common method for cleaving the N-acyl bond of an oxazolidinone auxiliary is through hydrolysis. The choice of reagent and reaction conditions is crucial to ensure selective cleavage of the exocyclic amide bond without affecting the endocyclic carbamate (B1207046) of the auxiliary ring.

One documented method for a related compound, trans-ethyl 4-(naphthalen-1-yl)-2-oxooxazolidine-5-carboxylate, involves hydrolysis with lithium hydroxide (B78521) (LiOH). This approach successfully cleaves the ester to yield the corresponding carboxylic acid while leaving the oxazolidinone ring intact, allowing for its potential recovery.

More generally for Evans-type oxazolidinone auxiliaries, a widely adopted and mild cleavage protocol involves the use of lithium hydroperoxide (LiOOH), often generated in situ from lithium hydroxide and hydrogen peroxide. This method is highly effective for cleaving the N-acyl group to afford the corresponding carboxylic acid, while the chiral auxiliary can be recovered in high yield. Subsequent purification of the liberated this compound, typically by crystallization or chromatography, allows for its reuse in subsequent reactions.

The development of continuous flow processes offers a promising avenue for automating both the reaction and the recovery of the chiral auxiliary. williams.edu Such systems can integrate the reaction, product separation, and auxiliary recycling into a single, streamlined operation, significantly improving process efficiency and reducing waste. While not yet specifically demonstrated for this compound, the principles established with other auxiliaries like Oppolzer's sultam are readily applicable. williams.edu

The table below summarizes common cleavage methods applicable to N-acyl derivatives of this compound, leading to the recovery of the auxiliary.

| Cleavage Method | Reagents | Typical Product | Auxiliary Recovery |

| Hydrolysis (Basic) | LiOH, H₂O | Carboxylic Acid | High |

| Perhydrolysis | LiOH, H₂O₂ | Carboxylic Acid | High |

| Reductive Cleavage | LiBH₄ or LiAlH₄ | Alcohol | High |

| Transamination | MgCl₂, RNH₂ | Amide | High |

The selection of the optimal cleavage and recovery strategy depends on the nature of the acylated product and the desired functional group in the final molecule. The high crystallinity of this compound often facilitates its purification and recycling, making it an attractive choice for large-scale asymmetric synthesis.

Structural Elucidation and Conformational Analysis of 4 Naphthalen 1 Yl Oxazolidin 2 One

X-ray Crystallographic Studies and Solid-State Structure

Studies on derivatives of 4-(naphthalen-1-yl)oxazolidin-2-one reveal specific conformational preferences in the crystalline form. For instance, in the crystal structure of 2-(naphthalen-1-yl)-4-(naphthalen-1-ylmethylidene)-1,3-oxazol-5(4H)-one, the oxazole (B20620) ring is not coplanar with the two naphthalene (B1677914) ring systems. nih.govnih.gov The dihedral angles between the oxazole ring and the two naphthalene ring systems are 10.09 (4)° and 6.04 (4)°, respectively. nih.govnih.gov The two naphthalene systems themselves are nearly parallel, with a small dihedral angle of 4.32 (3)° between them. nih.govnih.gov

In a related structure, trans-4-(1-naphthyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid, the oxazolidinone ring also adopts a specific conformation. nih.gov The crystal data for this compound indicates an orthorhombic system. nih.gov

Similarly, in 2-(naphthalen-1-yl)-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5(4H)-one, the asymmetric unit contains two independent molecules with different orientations of the constituent rings. doaj.org In one molecule, the dihedral angles between the naphthalene ring system and the oxazole and thiophene (B33073) rings are 17.40 (9)° and 18.18 (7)°, respectively, with the oxazole and thiophene rings being nearly coplanar (dihedral angle of 0.86 (9)°). doaj.org In the second molecule, these angles are 3.05 (8)°, 9.62 (6)°, and 7.02 (8)°, respectively. doaj.org

The stability of the crystal structures of these compounds is significantly influenced by a network of intermolecular interactions. In the crystal of trans-4-(1-naphthyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid, the structure is stabilized by N—H···O and O—H···O hydrogen bonds. nih.gov These interactions link the molecules into one-dimensional tapes that run along the nih.gov direction. nih.gov

In the case of 2-(naphthalen-1-yl)-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5(4H)-one, weak intermolecular C—H···O hydrogen bonding is present. doaj.org Additionally, π–π stacking is observed between the oxazole and thiophene rings, between the thiophene and naphthalene rings, and between the oxazole and naphthalene rings, with centroid-centroid distances ranging from 3.525 (2) Å to 3.889 (2) Å. doaj.org The importance of π-π interactions involving oxadiazole rings has also been noted in other systems, suggesting a general trend for such heterocyclic cores. nih.gov

Spectroscopic Probing of Molecular Structure and Stereochemistry (Excluding Basic Identification Data)

Beyond basic characterization, advanced spectroscopic techniques are employed to determine the absolute configuration and to discriminate between enantiomers of chiral oxazolidinone derivatives.

Vibrational circular dichroism (VCD) is a powerful technique for determining the absolute stereochemistry of chiral molecules in solution. nih.gov It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. rsc.orgarxiv.org The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure. By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations for a known absolute configuration, the absolute configuration of the analyte can be determined. nih.gov This method has become a standard for stereochemical assignments and offers the advantage of studying molecules in their non-crystalline state. nih.govrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for structural elucidation. nih.gov For chiral molecules, specialized NMR techniques can be used to distinguish between enantiomers. nih.govjocpr.com This is typically achieved by using a chiral solvating agent (CSA). The CSA interacts with the enantiomers to form transient diastereomeric complexes. jocpr.com These complexes have different NMR spectra, allowing for the differentiation and quantification of the individual enantiomers. jocpr.comrsc.org The interactions driving this discrimination are often non-covalent, such as hydrogen bonding and π-π interactions between the analyte and the CSA. jocpr.com For example, in the case of Zolmitriptan, which contains an oxazolidinone ring, (R)-(-)-α-methoxy phenyl acetic acid has been used as a chiral solvating agent to resolve the signals of the enantiomers in the ¹H-NMR spectrum. jocpr.com This approach provides a valuable alternative to chiral chromatography for determining enantiomeric purity. jocpr.com

Conformational Preferences and Dynamics in Solution and Gas Phase

A detailed conformational analysis of this compound is crucial for understanding its steric and electronic properties, which in turn influence its reactivity and interactions. The primary determinant of the molecule's three-dimensional structure is the rotation around the single bond connecting the C4 carbon of the oxazolidinone ring and the C1 carbon of the naphthalene ring. This rotation governs the relative orientation of the two ring systems.

While specific experimental or computational studies on the conformational preferences of this compound are not extensively available in the published literature, a detailed understanding can be inferred from the principles of stereochemistry and the analysis of related structures. The conformation of the molecule is dictated by a balance of steric hindrance, dipole-dipole interactions, and potential weak intramolecular interactions.

In the gas phase , the molecule's conformation is determined solely by intramolecular forces. The major energetic contributions are the steric repulsion between the hydrogen atom at the C8 position of the naphthalene ring and the substituents on the C4 and C5 positions of the oxazolidinone ring. This steric clash would likely force the naphthalene ring to adopt a twisted orientation relative to the oxazolidinone ring to minimize van der Waals repulsion. Computational modeling of similar biaryl systems suggests that the potential energy surface will feature distinct minima corresponding to stable conformers. The energy barrier to rotation around the C-N bond is expected to be significant, though likely not high enough to prevent interconversion at room temperature.

In solution , the conformational equilibrium can be influenced by the solvent. nih.gov The polarity of the solvent can affect the stability of different conformers by solvating polar groups to varying extents. For instance, a polar solvent might stabilize a conformer with a larger dipole moment. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these preferences in solution. arkat-usa.org Key parameters such as nuclear Overhauser effects (NOEs) between protons on the naphthalene and oxazolidinone rings, as well as the magnitude of three-bond coupling constants (³J), can provide quantitative information about the predominant dihedral angles. Studies on related oxazolidinone-containing peptidomimetics have shown that rotamers can be observed in NMR spectra, indicating a significant rotational barrier.

The stability of the oxazolidinone ring itself can also be solvent-dependent. Studies on various oxazolidine (B1195125) derivatives have shown that they can undergo hydrolysis, particularly in the presence of water, and the rate of this process is influenced by the substituents on the ring. nih.govarkat-usa.org

Table 1: Hypothetical Torsional Energy Profile for this compound

This table presents a hypothetical energy profile for the rotation around the C4(oxazolidinone)-C1(naphthalene) bond, based on principles of steric hindrance and data from related biaryl systems. The dihedral angle is defined as C5-C4-C1'-C2'.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Description |

| 0 | High | Eclipsed: Severe steric clash between the oxazolidinone ring and the naphthalene C2'-H. |

| 60 | Low | Gauche: A likely energy minimum, balancing steric and electronic effects. |

| 90 | Intermediate | Orthogonal: A transition state or a shallow minimum. |

| 120 | Low | Anti-Gauche: Another potential energy minimum. |

| 180 | High | Eclipsed: Severe steric clash between the oxazolidinone ring and the naphthalene C8'-H. |

Note: This data is illustrative and based on theoretical principles, not direct experimental or computational results for this specific molecule.

Table 2: Expected ¹H NMR Chemical Shifts (ppm) for Protons Influenced by Conformation

The chemical shift of protons, particularly H-8 on the naphthalene ring and H-4/H-5 on the oxazolidinone ring, would be highly sensitive to the molecule's conformation due to anisotropic effects from the aromatic system.

| Proton | Expected Chemical Shift Range (ppm) in CDCl₃ | Rationale |

| Naphthyl H-8 | 7.90 - 8.50 | Deshielded due to proximity to the oxazolidinone carbonyl group in certain conformations. |

| Oxazolidinone H-4 | 4.50 - 5.50 | Shift is dependent on the dihedral angle with the naphthalene ring. |

| Oxazolidinone H-5a/b | 4.00 - 4.80 | Diastereotopic protons with shifts influenced by the orientation of the naphthyl group. |

Note: These are estimated chemical shift ranges. Actual values would be determined by experimental measurement.

Theoretical and Computational Investigations on 4 Naphthalen 1 Yl Oxazolidin 2 One

Quantum Chemical Calculations (DFT, Ab Initio)

No dedicated publications presenting DFT or ab initio calculations for 4-(Naphthalen-1-yl)oxazolidin-2-one were identified. Such studies are crucial for understanding the fundamental electronic nature of a molecule.

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

Specific Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy values, orbital distribution maps, and the corresponding energy gap for this compound are not available. While general principles of how the naphthalene (B1677914) and oxazolidinone moieties might influence the electronic structure can be hypothesized, precise quantitative data from calculations are missing. This information is critical for predicting a molecule's reactivity and electronic transitions.

Energetic Profiles of Reaction Pathways and Transition State Geometries

Computational studies detailing the energetic profiles for the synthesis or subsequent reactions of this compound could not be found. There are no published calculations on the transition state geometries and activation energies for its formation, for instance, via the cyclization of a corresponding amino alcohol or other synthetic routes. This data is essential for understanding reaction mechanisms and optimizing synthetic conditions.

Prediction of Reactivity and Selectivity in Chemical Transformations

In the absence of electronic structure data and reaction pathway analysis, no specific computational predictions regarding the reactivity and selectivity of this compound in chemical transformations have been reported. Theoretical models are often used to predict sites of electrophilic or nucleophilic attack, but this requires a foundational computational analysis that has not been performed or published for this compound.

Conformational Analysis and Energy Landscapes

A computational analysis of the conformational possibilities of this compound, particularly concerning the rotation around the single bond connecting the naphthalene ring to the oxazolidinone core, is not present in the literature. A detailed energy landscape, which would identify the most stable conformers and the energy barriers between them, has not been calculated. While crystal structures of related compounds exist nih.gov, a full computational conformational analysis is unavailable.

Molecular Dynamics and Docking Simulations for Interaction Mechanisms (Purely Theoretical Binding Sites)

No molecular docking or molecular dynamics (MD) simulation studies featuring this compound have been published. Such simulations are vital for predicting how a molecule might interact with biological targets, such as proteins or enzymes, by identifying potential binding sites and estimating binding affinities. While docking studies are common for bioactive oxazolidinones nih.gov, this specific derivative has not been investigated in silico.

Structural Relationships and Scaffold Design Principles through Computational Modeling

General discussions on the oxazolidinone ring as a privileged scaffold in drug design are numerous. researchgate.netresearchgate.nettemple.edu However, computational studies that specifically model the structural contributions of the 4-(naphthalen-1-yl) substituent to potential biological activity or material properties are absent. Therefore, deriving specific scaffold design principles based on computational modeling of this compound is not currently possible.

Derivatives, Analogs, and the Application of 4 Naphthalen 1 Yl Oxazolidin 2 One As a Versatile Synthon

Synthesis of Structurally Diverse Oxazolidinone Analogs with Varied Substituents

The generation of oxazolidinone analogs from the parent 4-(naphthalen-1-yl)oxazolidin-2-one is crucial for fine-tuning steric and electronic properties, thereby expanding its utility in asymmetric synthesis. rsc.orgresearchgate.net Modifications can be targeted at either the naphthalene (B1677914) ring or the oxazolidinone core itself.

The functionalization of the naphthalene ring allows for a systematic investigation of how substituent changes impact stereochemical control. The introduction of various groups onto the aromatic system can alter its electronic properties and steric bulk, which in turn influences the diastereoselectivity of subsequent reactions.

Research into the dearomative cyclopropanation of naphthalene-tethered diazoesters has demonstrated that a range of substituents on the naphthalene ring are well-tolerated. rsc.orgnih.gov This provides a synthetic route to modified analogs of this compound. For instance, substrates with substituents at the 4, 5, 6, and 8-positions of the naphthalene ring, including both electron-donating (e.g., alkoxy) and electron-withdrawing groups, have been shown to react effectively. rsc.orgnih.gov However, substitution at the 2-position can present significant steric hindrance, potentially inhibiting certain reactions. rsc.orgnih.gov

A study on the steric and electronic effects of alkyl substituents in the naphthalene system provides further insight into how modifications can influence the properties of the molecule. canterbury.ac.nz The preparation of various methylated naphthoic acids and related compounds has allowed for the quantification of the electron-releasing abilities and steric requirements of these substituents. canterbury.ac.nz This knowledge is directly applicable to the strategic design of substituted this compound auxiliaries with tailored properties.

The electronic nature and position of substituents on the naphthalen-1-yl group have a profound effect on the reactivity of the N-acylated oxazolidinone and the stereoselectivity of its transformations. The bulky and electronically distinct nature of the naphthalene system, as compared to more common auxiliaries like those derived from phenylalanine or valine, offers unique opportunities for stereochemical control. wikipedia.orgscielo.org.mx

In catalytic asymmetric dearomatization reactions, the enantioselectivity is sensitive to the substitution pattern on the naphthalene ring. nih.gov For example, in the intramolecular dearomative cyclopropanation of naphthalene-tethered diazoesters, substrates bearing electron-donating 6-alkoxy groups exhibit both good reactivity and excellent enantioselectivity, affording products in high yields and with enantiomeric excesses (ee) ranging from 95-99%. rsc.orgnih.gov This suggests that electron-donating groups can enhance the efficacy of the chiral auxiliary in certain contexts.

Computational studies on substituted naphthalenes have further elucidated the influence of various functional groups on the electronic properties of the aromatic system. iau.ir These theoretical investigations help in predicting how different substituents will alter the electron density and aromaticity of the naphthalene ring, which are key factors in determining the reactivity and stereochemical outcome of reactions involving the chiral auxiliary. iau.irresearchgate.netresearchgate.net

The following table summarizes the effect of substituents on the enantioselectivity of a rhodium-catalyzed intramolecular dearomative cyclopropanation of naphthalene-tethered diazoesters, which serves as a model for the influence of naphthalene substitution on asymmetric transformations.

| Substituent on Naphthalene Ring | Position | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| -H | - | 80 | 99 | nih.gov |

| 4-MeO | 4 | 75 | 99 | nih.gov |

| 4-F | 4 | 72 | 98 | nih.gov |

| 5-MeO | 5 | 85 | 99 | nih.gov |

| 6-MeO | 6 | 82 | 99 | nih.gov |

| 6-BnO | 6 | 81 | 98 | nih.gov |

| 6-TBSO | 6 | 75 | 95 | nih.gov |

| 8-Me | 8 | 78 | 84 | nih.gov |

Use of the this compound Scaffold for Generating Molecular Diversity in Academic Contexts

Chiral auxiliaries, such as this compound, are foundational tools in academic research for the construction of enantiomerically pure compounds. williams.edursc.org Their reliability and the predictable nature of the stereochemical outcomes make them ideal for the synthesis of a wide array of complex molecules, including natural products and their analogs. researchgate.netresearchgate.net The use of these auxiliaries is a key strategy in the early phases of drug discovery and in the development of novel synthetic methodologies. rsc.org

The Evans' oxazolidinone system, to which the 4-(naphthalen-1-yl) derivative belongs, is particularly well-regarded for its effectiveness in asymmetric alkylation and aldol (B89426) reactions. rsc.orgresearchgate.net By temporarily attaching the auxiliary to a prochiral substrate, it is possible to direct the approach of a reactant to one face of the molecule, thereby generating a new stereocenter with a specific configuration. scielo.org.mx Following the reaction, the auxiliary can be cleaved and recycled, a feature that enhances its practical utility. williams.edu

The synthesis of various natural products has been successfully achieved using oxazolidinone-based chiral auxiliaries. For example, in the total synthesis of cytovaricin, an oxazolidinone auxiliary was instrumental in setting the absolute stereochemistry of nine stereocenters through a series of asymmetric alkylation and aldol reactions. wikipedia.org This demonstrates the power of this class of auxiliaries in generating significant molecular complexity from simple precursors.

Exploration of Oxazolidinone Ring Transformations in the Presence of the Naphthalen-1-yl Moiety

While the primary role of this compound is to serve as a chiral director, the oxazolidinone ring itself can undergo a variety of chemical transformations. researchgate.net These reactions can be used to elaborate the core structure or to release the chiral product in a modified form. The stability of the naphthalen-1-yl group under various reaction conditions is a key consideration in the exploration of such transformations.

A number of methods have been developed for the synthesis of the oxazolidinone ring, some of which could be adapted for the synthesis of the 4-(naphthalen-1-yl) derivative. researchgate.netnih.gov These include metal-catalyzed cycloadditions and intramolecular cyclizations of carbamates. researchgate.net

Ring-opening reactions of 2-oxazolidinones are also well-documented and provide pathways to other important classes of compounds. researchgate.net For example, catalytic hydrogenation can be used to cleave the ring, and palladium-catalyzed decarboxylative allylation of vinyl oxazolidinones offers a route to allylic amines. researchgate.net In a different approach, a combination of an asymmetric aldol reaction and a modified Curtius rearrangement has been used to construct 4,5-disubstituted oxazolidin-2-ones, which are themselves valuable synthetic intermediates. nih.gov

Furthermore, the reactivity of N-substituted exo-oxazolidin-2-one dienes has been explored in reactions with naphthalene chalcones. researchgate.net Although the naphthalene moiety is not directly attached to the oxazolidinone ring in this case, these studies provide valuable insights into the chemical behavior of the oxazolidinone ring in the presence of a bulky aromatic system like naphthalene. researchgate.net

Future Perspectives and Emerging Research Directions

Development of More Efficient and Sustainable Synthetic Routes

The traditional methods for synthesizing 4-(naphthalen-1-yl)oxazolidin-2-one and its derivatives, while effective, often rely on harsh reagents and generate significant waste. The future of its synthesis lies in the adoption of green chemistry principles to develop more environmentally friendly and economically viable processes. chemistryjournals.net Key areas of focus include:

Catalytic Methods: Shifting from stoichiometric reagents to catalytic systems can dramatically improve atom economy and reduce waste. Research into novel catalysts for the key cyclization steps is a promising avenue.

Renewable Feedstocks: Exploring the use of bio-based starting materials instead of petroleum-derived precursors is a critical step towards sustainability. chemistryjournals.net This could involve enzymatic transformations or the use of platform chemicals derived from biomass. chemistryjournals.net

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. chemistryjournals.net The application of flow chemistry to the synthesis of this compound could streamline its production.

| Synthetic Strategy | Advantages | Research Focus |

| Catalytic Methods | Higher atom economy, reduced waste | Development of novel, highly efficient catalysts |

| Renewable Feedstocks | Reduced environmental impact, sustainability | Utilization of biomass-derived starting materials |

| Flow Chemistry | Enhanced control, safety, and scalability | Adaptation of synthetic routes to continuous flow systems |

Expanding the Scope of Asymmetric Applications

While this compound is a well-established chiral auxiliary, its application in a wider range of asymmetric transformations is an active area of investigation. Oxazolidin-2-ones, in general, are recognized as versatile synthons in organic synthesis. nih.gov Future research will likely focus on:

Novel Enantioselective Reactions: Developing new types of stereoselective reactions where the naphthalen-1-yl group can effectively control the stereochemical outcome. This could include pericyclic reactions, radical reactions, and photoredox catalysis.

Synthesis of Complex Molecules: Employing this compound in the total synthesis of complex, biologically active natural products and pharmaceuticals. Its rigid structure and predictable stereochemical control make it an ideal tool for constructing multiple chiral centers.

Catalyst Development: Incorporating the this compound scaffold into the design of new chiral ligands for transition metal catalysis, thereby expanding its utility beyond its role as a stoichiometric auxiliary.

Advanced Computational Methodologies for Prediction and Design

Computational chemistry is becoming an indispensable tool in modern drug discovery and catalyst design. For this compound, advanced computational methods can provide unprecedented insights and accelerate research efforts.

Predicting Stereochemical Outcomes: Using Density Functional Theory (DFT) and other high-level computational methods to accurately predict the stereochemical outcome of reactions involving this chiral auxiliary. This can guide experimental design and reduce the need for extensive empirical screening.

Designing Novel Auxiliaries: Employing computational screening to design new oxazolidinone-based chiral auxiliaries with improved stereoselectivity, broader substrate scope, or enhanced reactivity. By modifying the substituents on the oxazolidinone core, researchers can fine-tune its steric and electronic properties.

Understanding Reaction Mechanisms: Elucidating the detailed mechanisms of reactions controlled by this compound to gain a deeper understanding of the factors governing stereoselectivity. This knowledge can then be used to optimize existing reactions and develop new ones.

Exploration of Novel Reactivity Patterns and Rearrangements

The inherent reactivity of the oxazolidinone ring system, coupled with the unique electronic and steric properties of the naphthalen-1-yl group, presents opportunities for discovering novel chemical transformations.

Ring-Opening Reactions: Investigating new methods for the selective cleavage of the oxazolidinone ring to generate valuable chiral building blocks, such as amino alcohols and other functionalized intermediates.

Rearrangement Reactions: Exploring the potential for novel rearrangement reactions involving the this compound scaffold, which could lead to the synthesis of complex and unexpected molecular architectures.

Functionalization of the Naphthalene (B1677914) Ring: Developing new methods to selectively functionalize the naphthalene ring system while the oxazolidinone moiety is in place, allowing for the synthesis of a diverse range of derivatives with potentially interesting biological or material properties.

Integration with Automated Synthesis and High-Throughput Experimentation

The drive towards automation and miniaturization in chemical synthesis is revolutionizing the way new molecules are discovered and optimized. rsc.orgethz.ch Integrating this compound into these modern workflows will be crucial for accelerating its development.

Automated Synthesis Platforms: Developing automated protocols for the synthesis of this compound and its derivatives using robotic systems. ethz.ch This would enable the rapid generation of compound libraries for screening and optimization. ethz.ch

High-Throughput Screening: Utilizing high-throughput screening techniques to rapidly evaluate the performance of this compound in a wide range of reactions and under various conditions. This can accelerate the discovery of new applications and optimal reaction parameters.

Data-Driven Discovery: Combining automated synthesis and high-throughput screening with machine learning algorithms to create a closed-loop system for the discovery and optimization of new reactions and processes involving this chiral auxiliary.

The future of this compound is bright, with numerous avenues for innovation and discovery. By embracing sustainable synthetic methods, expanding its applications in asymmetric synthesis, leveraging the power of computational chemistry, exploring novel reactivity, and integrating with automated workflows, researchers can unlock the full potential of this remarkable molecule.

Q & A

Q. What computational methods are recommended for studying the electronic and vibrational properties of 4-(Naphthalen-1-yl)oxazolidin-2-one derivatives?

Density Functional Theory (DFT) with hybrid functionals like B3LYP and basis sets such as 6-311++G(d,p) is widely used to calculate vibrational (IR/Raman), electronic (UV-Vis), and NMR spectra. These computational results should be cross-validated with experimental data to resolve discrepancies in peak assignments or electronic transitions. For example, (S)-4-(4-Amino-benzyl)-oxazolidin-2-one was analyzed using this approach, revealing strong agreement between DFT-predicted and experimental NMR/UV-Vis spectra .

Q. How can X-ray crystallography be optimized for structural determination of oxazolidinone derivatives?

Single-crystal X-ray diffraction (XRD) paired with refinement tools like SHELXL (part of the SHELX suite) is critical. For this compound derivatives, hydrogen-bonding networks (e.g., N—H⋯O and O—H⋯O interactions) must be carefully modeled to resolve structural ambiguities. The WinGX or ORTEP-3 software suites can visualize and refine thermal ellipsoids and hydrogen-bonding motifs, as demonstrated for trans-4-(1-Naphthyl)-2-oxooxazolidine-5-carboxylic acid .

Q. What synthetic strategies are effective for introducing halogen substituents (e.g., bromine) into the oxazolidinone scaffold?

Iron-catalyzed intramolecular aminobromination enables regioselective bromination. For example, 4-[Bromo(naphthalen-1-yl)methyl]oxazolidin-2-one was synthesized using Fe catalysts under mild conditions, achieving 66–85% yields. Key steps include controlling reaction temperature (25–40°C) and using LiOH for post-reaction hydrolysis to isolate products .

Advanced Research Questions

Q. How can contradictory spectroscopic data between computational and experimental results be resolved?

Discrepancies often arise from solvent effects, conformational flexibility, or basis set limitations. To address this:

- Compare gas-phase DFT calculations with solvent-corrected experimental data (e.g., using polarizable continuum models).

- Perform conformational analysis via molecular dynamics to identify dominant conformers influencing spectra.

- Use higher-level theory (e.g., MP2 or CCSD(T)) for critical electronic transitions. This approach was validated for oxazolidinone derivatives in Spectrochimica Acta A .

Q. What challenges arise in crystallographic refinement of oxazolidinones, and how are they mitigated?

Common issues include:

- Disorder in naphthyl groups : Resolved using PART instructions in SHELXL to model split positions.

- Weak hydrogen bonds : O—H⋯O interactions may require constraints on bond distances/angles during refinement.

- Thermal motion artifacts : Anisotropic displacement parameters (ADPs) must be refined for non-H atoms, while H atoms are constrained with riding models. These strategies were applied to trans-4-(1-Naphthyl)-2-oxooxazolidine-5-carboxylic acid .

Q. How do fluorination or bromination impact the reactivity and bioactivity of this compound derivatives?

Bromine enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), while fluorine improves metabolic stability and membrane permeability. For example, (R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one exhibits enhanced antibacterial activity due to fluorine’s electronegativity and bromine’s steric effects .

Q. What mechanistic insights guide the use of chiral auxiliaries in asymmetric oxazolidinone synthesis?

Chiral auxiliaries like Evans’ oxazolidinones enforce stereocontrol via chelation to metal catalysts (e.g., TiCl₄). In iridium-catalyzed allylic amination, the auxiliary directs regiospecific attack of nucleophiles, as shown in the synthesis of α,β-unsaturated γ-amino esters. Steric hindrance and π-π stacking between the naphthyl group and catalyst further enhance enantioselectivity .

Q. How can reaction conditions be optimized to minimize byproducts during oxazolidinone ring-opening or protection?

- Protection failures : Boc protection of oxazolidinones may fail due to steric hindrance. Switching to dibenzyl protection avoids carbonyl-related side reactions .

- Ring-opening : Use catalytic Cs₂CO₃ (<10 mol%) in polar aprotic solvents (e.g., DMF) to prevent decomposition. Excess base leads to retro-aldol byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.